Metalkonium chloride

Description

Properties

IUPAC Name |

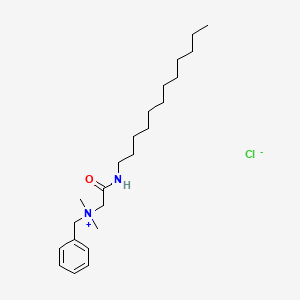

benzyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-24-23(26)21-25(2,3)20-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLOBWZNRYGBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878647 | |

| Record name | Dodecarbonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-95-8 | |

| Record name | Quartolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metalkonium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecarbonium Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM6BZ8F57J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Studies of Metalkonium Chloride Action Non Biological/chemical Focus

Elucidation of Molecular Interaction Mechanisms

The action of Metalkonium (B12811041) chloride can be described as a sequence of events beginning with surface adsorption and culminating in cellular lysis and interaction with internal components. nih.gov

The initial step in the antimicrobial action of Metalkonium chloride is the electrostatic interaction between the molecule's cationic quaternary ammonium (B1175870) head and the negatively charged components of the microbial cell surface. rsc.orgsrce.hr In bacteria, these negatively charged surfaces are composed of phospholipids (B1166683) and, in Gram-positive bacteria, teichoic and lipoteichoic acids. rsc.orgnih.gov This strong electrostatic attraction facilitates the adsorption of the QAC molecules onto the cell wall, a critical precursor to its disruptive action. nih.govmdpi.com

Following membrane disruption, QACs can interact with intracellular targets. rsc.org Studies have demonstrated that these compounds, including the structurally similar Benzalkonium chloride, can bind to and interact with nucleic acids. nih.gov Research using assays such as the alkaline comet assay has shown that BAC can induce significant, dose-dependent DNA damage and fragmentation in both bacterial and human epithelial cells. tandfonline.commolvis.org This genotoxic effect may be related to the generation of reactive oxygen species (ROS) following cellular stress. tandfonline.com

Once adsorbed onto the microbial surface, the hydrophobic alkyl tails of the this compound molecules penetrate the hydrophobic core of the cell's lipid bilayer. mdpi.comdksh.com This insertion into the membrane matrix disrupts the highly ordered structure of the membrane. nih.govswineweb.com The process is akin to a detergent effect, where the QAC molecules disorganize the lipid packing, leading to a loss of membrane integrity and increased permeability. rsc.orgswineweb.com

This structural failure results in the leakage of essential low-molecular-weight intracellular components, such as potassium ions, proteins, and nucleic acids. nih.govdksh.comswineweb.com The uncontrolled efflux of ions dissipates the cell's membrane potential, a process known as depolarization, and disrupts the electrochemical gradients essential for cellular processes. The culmination of these events is rapid cell lysis and death. nih.govresearchgate.net

Interaction with Cellular Membranes and Subcellular Components (e.g., DNA binding)

Role of Structural Features in Modulating Mechanistic Pathways

The specific chemical structure of a QAC like this compound is paramount to its function, with both the cationic and hydrophobic parts of the molecule playing distinct and synergistic roles. researchgate.net

The antimicrobial potency of this compound is a direct consequence of the interplay between its two key structural moieties:

Cationic Moiety : The permanently positive charge on the quaternary nitrogen atom is the primary driver for targeting microbial cells through electrostatic attraction. rsc.orgdksh.com This positive headgroup can also compete with and displace divalent cations like Mg²⁺ and Ca²⁺, which are crucial for stabilizing the outer membrane of Gram-negative bacteria by cross-linking lipopolysaccharide molecules. mdpi.comswineweb.com This displacement further destabilizes the membrane, facilitating penetration. dksh.comswineweb.com

Hydrophobic Moiety : The long alkyl chain constitutes the hydrophobic tail, which is essential for insertion into and disruption of the lipid bilayer. dksh.comswineweb.com The length of this alkyl chain significantly influences the compound's effectiveness. Research on various QACs indicates that the optimal chain length for broad antimicrobial activity is typically between 12 and 16 carbon atoms. nih.govnih.gov This specific range provides an ideal balance of hydrophobicity for membrane penetration without being so lipophilic that it reduces aqueous solubility or bioavailability. dksh.comresearchgate.net

Table 1: Influence of Molecular Moieties on Antimicrobial Mechanism

| Structural Moiety | Physicochemical Property | Role in Antimicrobial Mechanism | Key Findings/References |

|---|---|---|---|

| Cationic Head | Hydrophilic, Positively Charged | Initial electrostatic attraction to negatively charged cell surfaces. rsc.orgsrce.hr | Essential for targeting and adsorbing to the microbial membrane. mdpi.com |

| Displacement of membrane-stabilizing divalent cations (Mg²⁺, Ca²⁺). dksh.comswineweb.com | Weakens the outer membrane structure, enhancing permeability. swineweb.com | ||

| Hydrophobic Tail | Lipophilic, Non-polar | Penetration and intercalation into the hydrophobic lipid bilayer. mdpi.comdksh.com | Causes physical disruption of the membrane structure. nih.gov |

| Modulation of Activity | Optimal antimicrobial efficacy is highly dependent on the alkyl chain length (typically C12-C16). nih.govnih.gov |

The flexible nature of the alkyl chain in this compound allows it to adopt various spatial conformations (rotamers), which can influence its interaction with the lipid membrane. While specific conformational energy analyses for this compound are not widely available, molecular dynamics simulations of similar QACs provide significant insight. These computational studies show that upon approaching the membrane, the molecule's tails can adopt specific "hook-like" conformations that facilitate a stepwise insertion into the lipid bilayer, rather than a simple perpendicular piercing. rsc.orgnih.govresearchgate.net This process of integration, one tail at a time, leads to significant undulations and destabilization of the membrane. nih.gov

Influence of Hydrophobic and Cationic Moieties

Advanced Spectroscopic and Computational Techniques for Mechanistic Elucidation

A variety of sophisticated analytical techniques are employed to investigate the complex mechanisms of QACs at the molecular level. These methods provide direct and indirect evidence for the interactions between the compounds and model or real membrane systems.

Advanced spectroscopic methods are crucial for observing these molecular interactions in real-time.

Fluorescence Spectroscopy/Microscopy : This technique uses fluorescent probes to monitor changes in membrane potential and permeability. For example, dyes that fluoresce upon binding to intracellular components like DNA can only enter and signal cell death after the membrane has been compromised. researchgate.netnih.gov

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy : ATR-FTIR can provide detailed information about the conformational state of lipid acyl chains and the hydration of headgroups, revealing how QACs perturb the local membrane environment. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solid-state NMR can be used to determine the precise location and orientation of molecules like QACs within a lipid bilayer, offering high-resolution structural data on the nature of the interaction. nih.govfsu.edu

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for visualizing and understanding the mechanism of QAC action. rsc.org MD simulations allow researchers to model the entire process of a QAC molecule approaching a bacterial membrane mimic, interacting with the surface, and inserting its hydrophobic tail into the bilayer. nih.govresearchgate.net These simulations have confirmed the importance of electrostatic steering and the stepwise integration mechanism, providing a dynamic picture that complements static experimental data. nih.gov

Table 2: Techniques for Mechanistic Elucidation of QACs

| Technique Category | Specific Method | Information Provided | Reference(s) |

|---|---|---|---|

| Spectroscopy | Fluorescence Microscopy | Real-time monitoring of membrane permeabilization and cell viability. | researchgate.netnih.gov |

| ATR-FTIR Spectroscopy | Changes in lipid chain order and functional group microenvironments upon QAC binding. | mdpi.com | |

| NMR Spectroscopy | High-resolution structural data on the location and orientation of QACs within membranes. | fsu.edu | |

| Computational | Molecular Dynamics (MD) | Simulation of the dynamic process of QAC-membrane interaction, from approach to insertion. | rsc.orgnih.govrsc.org |

| Density Functional Theory (DFT) | Calculation of electronic structure and stability of QAC head groups. | mdpi.com |

Spectroscopic Probes for Real-Time Mechanistic Monitoring

Spectroscopic methods are indispensable for observing the dynamic processes of chemical compounds in real-time. For a surfactant like this compound, these techniques can monitor key mechanistic events such as self-assembly, aggregation, and interactions with other chemical species.

UV-visible (UV-Vis) and fluorescence spectroscopy are particularly powerful tools for these investigations. researchgate.netmdpi.com The formation of micelles, a critical aspect of surfactant action, can be determined by monitoring changes in the spectral properties of either the surfactant itself or a solvatochromic probe added to the solution. jcsp.org.pkresearchgate.net As this compound molecules aggregate to form micelles above a certain concentration—the critical micelle concentration (CMC)—the microenvironment around the probe changes from polar (aqueous) to non-polar (the hydrophobic core of the micelle). This environmental shift results in a measurable change in the probe's absorbance or fluorescence spectrum, allowing for the real-time determination of the CMC and the kinetics of micellization. researchgate.netrsc.org

Fluorescence spectroscopy offers high sensitivity for studying surfactant-induced conformational changes and aggregation kinetics. nih.govtsijournals.com By analyzing parameters like fluorescence intensity and anisotropy, the mechanism of action can be delineated into distinct phases, such as initial conformational changes followed by slower self-assembly. nih.gov While many studies use external fluorescent probes like pyrene (B120774) or 8-anilinonaphthalene-1-sulfonic acid (ANS), the intrinsic fluorescence of a compound containing an aromatic moiety can also be utilized. researchgate.netnih.gov

Other vibrational spectroscopy techniques, such as Raman spectroscopy, provide detailed structural information. Raman spectroscopy can identify specific chemical bonds and functional groups, making it a promising tool for quantifying the degree of substitution or observing structural changes in quaternary ammonium compounds during their chemical interactions. researchgate.net These real-time monitoring techniques are crucial for building a comprehensive picture of the chemical behavior of this compound.

Interactive Table 1: Spectroscopic Techniques for Mechanistic Analysis of this compound

| Spectroscopic Technique | Parameter Monitored | Mechanistic Insight | Potential Application for this compound |

| UV-Vis Spectroscopy | Absorbance Spectrum Shift | Complex formation, Aggregation | Determination of Critical Micelle Concentration (CMC) by tracking the spectral shift of a probe dye. jcsp.org.pkresearchgate.net |

| Fluorescence Spectroscopy | Fluorescence Intensity / Anisotropy / Lifetime | Aggregation kinetics, Conformational changes, Binding events | Real-time monitoring of micelle formation and interaction with other molecules by observing changes in probe fluorescence. nih.govmdpi.com |

| Raman Spectroscopy | Vibrational Band Shifts & Intensity | Structural changes, Functional group identification | Probing the conformation of the alkyl chains and the quaternary ammonium headgroup during interactions. researchgate.net |

Density Functional Theory (DFT) and Molecular Dynamics Simulations in Mechanistic Studies

Computational chemistry provides powerful predictive tools for understanding chemical phenomena at the atomic scale. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in constructing a detailed mechanistic understanding of this compound's action, complementing experimental findings.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com For quaternary ammonium compounds, DFT studies can calculate a range of quantum chemical descriptors, such as charge distribution, molecular orbital energies (e.g., HOMO/LUMO), and polarizability. nih.govappliedmineralogy.com These descriptors are fundamental to understanding the molecule's reactivity and interaction potential. DFT calculations have been successfully used to model the adsorption of QACs onto surfaces, revealing that electrostatic attraction is often the dominant force and that adsorption energy can be correlated with the length of the alkyl chains. bibliotekanauki.pl Furthermore, DFT can be employed to study the chemical stability and potential degradation pathways of the quaternary ammonium headgroup by calculating the activation energies for various reactions. mdpi.commdpi.com Such computational insights are vital for rationalizing the compound's behavior in different chemical environments.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of chemical processes. For compounds structurally similar to this compound, such as benzalkonium chloride (BAC), MD simulations have offered profound mechanistic insights. mdpi.com For instance, simulations have detailed the process of a single BAC molecule interacting with a model membrane, showing a three-phase mechanism of approach, surface adsorption, and subsequent integration into the lipid bilayer. mdpi.com MD simulations are also extensively used to study the self-assembly of surfactants into nanoemulsions or micelles, showing how individual molecules orient themselves to form larger, stable structures. researchgate.netchemicalpapers.comnih.gov These simulations can reveal the shape and size of aggregates and the distribution of different components within the system, such as the location of the polar head groups and hydrophobic tails. researchgate.net By applying these computational methods to this compound, a detailed, atomistic model of its chemical behavior and interactions can be developed. nih.gov

Interactive Table 2: Computational Methods in Mechanistic Studies of this compound

| Computational Method | Key Parameters Calculated | Mechanistic Insight Provided | Example Application for QACs |

| Density Functional Theory (DFT) | Electronic Structure, Charge Distribution, Interaction Energies, Reaction Activation Energies | Reactivity, Adsorption mechanisms, Chemical stability, Bond strength | Calculating quantum descriptors to build structure-activity relationships; determining adsorption energy on surfaces. nih.govbibliotekanauki.pl |

| Molecular Dynamics (MD) | Molecular Trajectories, Conformation, Radius of Gyration, Interaction Forces | Self-assembly dynamics, Interfacial behavior, Conformational changes over time | Simulating the integration of benzalkonium chloride into a lipid bilayer; modeling the formation of nanoemulsions. mdpi.comresearchgate.net |

Based on the available information, a detailed article focusing solely on the chemical compound "this compound" and its applications specifically within the provided advanced materials science and engineering outline (Surface Modification, Integration in Novel Composite Materials, and Functional Materials for Specific Technological Uses, excluding Biomedical Devices) cannot be comprehensively generated. The search results primarily discuss this compound in the context of antiseptics and disinfectants, with limited specific data or detailed research findings pertaining to its role in the requested materials science applications.

This compound is identified as a quaternary ammonium compound with the chemical name benzyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium chloride. solubilityofthings.com Its PubChem Compound ID (CID) is 7535. nih.gov While quaternary ammonium compounds are broadly mentioned in some materials science contexts, such as anti-biofouling mdpi.com, specific, detailed information and research findings directly linking this compound to the sub-sections of the provided outline were not found in the search results.

Therefore, the requested detailed content, including data tables and specific research findings focused solely on this compound's applications in surface modification, composite materials, and functional materials (excluding biomedical devices) as per the outline, cannot be provided based on the current search results.

Applications of Metalkonium Chloride in Advanced Materials Science and Engineering

Functional Materials for Specific Technological Uses (Excluding Biomedical Devices)

Advanced Disinfectant Formulations for Material Surfaces

Quaternary ammonium (B1175870) compounds, including Metalkonium (B12811041) chloride, are widely utilized as active ingredients in disinfectant formulations for material surfaces due to their broad-spectrum antimicrobial activity hartmann-science-center.comwikipedia.orgacs.orgcleaninginstitute.orgnovonordiskpharmatech.comwikipedia.org. Their mechanism of action involves disrupting the cell membranes of microorganisms, leading to the inactivation or death of pathogens wikipedia.orgwikipedia.org. This makes them effective against a range of vegetative bacteria, yeasts, some fungi, and enveloped viruses hartmann-science-center.comwikipedia.orgcleaninginstitute.orgnovonordiskpharmatech.com.

Disinfectant formulations containing QACs are employed across diverse settings, including industrial, commercial, healthcare, and household environments, for cleaning and disinfecting hard surfaces cleaninginstitute.orgnovonordiskpharmatech.comcisa.gov. The efficacy of these formulations is influenced by factors such as the concentration of the QAC, the contact time with the surface, and the presence of organic matter cisa.govfao.orgcdc.govscribd.com. While QACs are generally effective in the presence of small amounts of organic matter compared to some other disinfectant classes, heavy organic soiling can reduce their activity, necessitating proper cleaning prior to disinfection fao.orgcdc.gov.

The development of advanced disinfectant formulations often involves optimizing the concentration of Metalkonium chloride or combining it with other antimicrobial agents to achieve a broader spectrum of activity or enhance performance under specific environmental conditions hartmann-science-center.com. The molecular structure of the QAC significantly impacts its efficacy hartmann-science-center.com.

Environmental Fate, Transport, and Degradation Research of Metalkonium Chloride

Environmental Distribution and Mobility Studies

The distribution and mobility of Metalkonium (B12811041) chloride in the environment are largely governed by its interactions with solid phases and its solubility in water solubilityofthings.comcdc.govecfr.gov.

Adsorption and Desorption in Soil and Sediment Matrices

Adsorption to soil and sediment particles is a significant process affecting the environmental fate of Metalkonium chloride nih.govecfr.gov. Quaternary ammonium (B1175870) compounds, in general, have a strong affinity for sewage sludge, sediments, and soils nih.gov. This adsorption is primarily driven by electrostatic interactions between the positively charged head of the this compound molecule and the negatively charged surfaces of clay minerals, organic matter, and metal oxides in soil and sediment mdpi.comvliz.be.

The extent of adsorption can vary depending on the properties of the soil or sediment, such as clay content, organic matter content, and cation exchange capacity (CEC) ecfr.govmdpi.comvliz.be. Higher clay and organic matter content typically lead to increased adsorption vliz.be. Adsorption can reduce the concentration of this compound in the aqueous phase, potentially limiting its mobility and bioavailability cdc.govecfr.gov.

Desorption, the release of the adsorbed compound back into the water, is also a relevant process. The reversibility of adsorption can influence the long-term availability of this compound in the environment ecfr.gov. Factors like changes in water chemistry (e.g., pH, ionic strength) and the presence of competing cations can affect desorption mdpi.com.

Volatilization and Leaching Potentials in Aquatic and Terrestrial Systems

Volatilization of this compound from water or soil is not expected to be a significant environmental transport pathway due to its very low vapor pressure nih.gov.

Leaching, the movement of a substance through soil with percolating water, is influenced by the compound's adsorption behavior and water solubility cdc.govecfr.gov. Given the strong adsorption of this compound to soil particles, its potential for leaching through the soil profile to groundwater is likely reduced compared to less strongly adsorbing compounds ecfr.gov. However, the degree of leaching would depend on the specific soil type, the amount of water infiltration, and the extent to which adsorption is reversible ecfr.govskb.com. In aquatic systems, while adsorption to suspended particles and bed sediments is significant, a portion of the compound may remain in the water column, influencing its transport in rivers, lakes, and coastal areas ecfr.gov.

Biodegradation and Biotransformation Pathways

Biodegradation by microorganisms is a key process in the removal of organic contaminants from the environment caister.commdpi.com. Research indicates that quaternary ammonium compounds like Benzalkonium chlorides (BACs), which are structurally related to this compound, can undergo biodegradation nih.gov.

Aerobic and Anaerobic Degradation Processes

Biodegradation of organic compounds can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions erwiki.netnih.gov. Studies on related Quats suggest that microbial communities in various environments, including sewage, activated sludge, soil, and sea sediment, possess the capability to biotransform and biodegrade these compounds nih.gov.

Aerobic biodegradation is often a significant pathway for the breakdown of organic pollutants, potentially leading to complete mineralization (conversion to carbon dioxide, water, and other inorganic substances) nih.govclu-in.org. Anaerobic biodegradation can also occur, particularly in oxygen-depleted environments like sediments and anaerobic digesters in wastewater treatment plants erwiki.netcler.com. While some compounds may be more recalcitrant under anaerobic conditions, specific microbial pathways exist for the anaerobic degradation of various organic pollutants, including some with aromatic structures ifremer.frnih.gov.

Research on Benzalkonium chlorides has identified microbial strains, such as Pseudomonas sp. strain BIOMIG1, capable of mineralizing these compounds nih.gov. This suggests that similar microbial processes may be involved in the degradation of this compound.

Microbial Community Interactions in this compound Degradation

The biodegradation of complex organic compounds often involves the synergistic activity of microbial consortia . Different microorganisms within a community may possess specific enzymes or metabolic pathways that contribute to the breakdown of the parent compound or its transformation products .

Studies on the biodegradation of related Quats have shown that diverse microbial communities are involved, with certain genera like Pseudomonas and Achromobacter being identified as key players nih.gov. These microorganisms can work together to facilitate the biotransformation of the compound nih.gov. The presence of specific gene clusters encoding for transporters, integrases, and dioxygenases has been linked to the biotransformation of related Quats, highlighting the genetic basis for microbial degradation capabilities nih.gov.

The effectiveness of microbial degradation can be influenced by environmental factors and the composition of the microbial community mdpi.comnih.gov. The presence of other substances, such as heavy metal ions, can potentially affect the biodegradation rates of organic pollutants by influencing microbial activity nih.gov.

Persistence and Environmental Accumulation

The persistence of this compound in the environment is related to its resistance to degradation processes and its tendency to adsorb to solid matrices nih.govcdc.govnih.gov. While biodegradation pathways exist for related compounds, the rate and completeness of degradation in various environmental compartments can vary nih.gov.

Strong adsorption to soil and sediment can lead to the accumulation of this compound in these matrices nih.govecfr.gov. The long carbon chain present in its structure may contribute to a potential for accumulation in biological systems, although further assessment is necessary to fully understand its bioaccumulation potential solubilityofthings.com.

The environmental persistence and potential for accumulation highlight the importance of understanding its fate and transport to assess potential long-term environmental impacts nih.govcdc.govmdpi.com.

Long-Term Environmental Stability Studies

Potential for Bioaccumulation in Environmental Compartments

Based on its chemical structure, particularly the presence of a long carbon chain (dodecylamino group), this compound may possess the potential for accumulation in biological systems. solubilityofthings.com The lipophilic nature associated with long alkyl chains in similar compounds suggests a possibility of partitioning into fatty tissues of organisms, leading to bioaccumulation. solubilityofthings.com However, specific studies quantifying the bioaccumulation factor (BAF) or bioconcentration factor (BCF) for this compound in various environmental compartments or organisms were not found. Assessments are considered necessary to understand its potential accumulation in biological systems. solubilityofthings.com

Ecotoxicological Effects on Non-Target Environmental Organisms (Excluding Human/Mammalian)

Comprehensive ecotoxicological assessments specifically focused on the effects of this compound on non-target environmental organisms are indicated as necessary to understand its impact on ecosystems. solubilityofthings.com Detailed research findings on the toxicity of this compound across different trophic levels were not extensively available in the searched literature.

Aquatic Organism Responses (e.g., algae, invertebrates, fish)

While ecotoxicological assessments for aquatic ecosystems are considered necessary for compounds like this compound, specific data on the responses of aquatic organisms such as algae, invertebrates, and fish to exposure were not found in the consulted sources. solubilityofthings.com The impact of quaternary ammonium compounds on aquatic life is known to vary widely depending on the specific compound and species, but data specific to this compound's effects on these organisms was not identified.

Analytical Detection and Quantification Methodologies for Metalkonium Chloride

Chromatographic Techniques

Chromatographic methods are widely used for the separation and analysis of complex mixtures, making them suitable for the determination of Metalkonium (B12811041) chloride in various matrices.

High-Performance Liquid Chromatography (HPLC) for Metalkonium Chloride Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. Given that this compound is an organic compound, HPLC is a relevant method for its analysis. While specific detailed HPLC methods solely for this compound were not extensively found in the search results, HPLC is a standard technique for analyzing drug content and components in various formulations, including those containing disinfectants or similar organic compounds google.comscribd.comjustia.com. The separation of quaternary ammonium (B1175870) compounds like this compound by HPLC typically involves reversed-phase columns, often with ion-pairing reagents in the mobile phase to improve retention and peak shape of the charged species. Detection commonly utilizes UV-Vis spectroscopy if the molecule has a chromophore (this compound contains a benzyl (B1604629) group, which is UV active), or Mass Spectrometry (MS) for higher sensitivity and specificity. The development of a specific HPLC method for this compound would involve optimizing stationary phase chemistry, mobile phase composition (including pH and organic solvent content), flow rate, and detection parameters to achieve adequate separation from matrix components and accurate quantification.

Ion Chromatography for Chloride Detection in Complex Matrices

Ion Chromatography (IC) is a liquid chromatography technique specifically designed for the separation and quantification of ions herts.ac.uklibretexts.orgmpg.de. It is a well-established method for determining the concentration of inorganic anions, including chloride, in a wide range of sample matrices such as water, soil, and plant extracts mpg.descispace.comumn.edu. The principle of IC involves the separation of ions based on their affinity for an ion-exchange stationary phase, followed by detection, typically using conductivity detection herts.ac.ukmpg.de. Since this compound is a chloride salt, the chloride counterion can be readily quantified using IC. This is particularly useful for determining the total chloride content in a sample containing this compound, which can be important for quality control or environmental monitoring. Sample preparation for IC often involves simple filtration for liquid samples herts.ac.uk. The method is capable of determining low concentrations of ions, down to the sub-ppm level herts.ac.uk.

A typical Ion Chromatography setup for chloride analysis involves:

Stationary Phase: Anion exchange column.

Mobile Phase: An aqueous solution, often with a suppressor column to reduce background conductivity. mpg.de

Detector: Conductivity detector. herts.ac.ukmpg.de

IC allows for the accurate and sensitive determination of the chloride component of this compound, providing valuable information complementary to the analysis of the organic cation.

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques offer powerful tools for the structural elucidation and quantification of this compound, as well as for the elemental analysis of its components.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. MS is highly applicable to the analysis of quaternary ammonium compounds like this compound, which readily form positive ions. Techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB) are commonly coupled with MS for the analysis of such polar and charged molecules nih.govnih.gov. MS can be used to confirm the molecular weight of the Metalkonium cation (C23H41N2O+) and its fragmentation pattern can provide structural information uni.lu. The presence of chlorine in this compound leads to a characteristic isotopic pattern in the mass spectrum, specifically an M+2 peak with a relative intensity ratio to the molecular ion (M+) that is indicative of the number of chlorine atoms present (approximately 3:1 for one chlorine atom due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes) chemguide.co.uklibretexts.org. This isotopic pattern is a valuable tool for confirming the presence of chlorine in the molecule. MS/MS (tandem mass spectrometry) can provide even more detailed structural information through the fragmentation of selected ions nih.gov. MS is also a sensitive technique for quantification, often used in conjunction with chromatography (e.g., LC-MS) to analyze complex samples. PubChem provides predicted collision cross section values for different adducts of the Metalkonium cation, which are useful parameters in advanced MS analyses like ion mobility-mass spectrometry uni.lu.

Atomic Absorption/Emission Spectroscopy for Elemental Analysis (Chloride ion)

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are techniques primarily used for the determination of the elemental composition of a sample epomaterial.comcorn.org. These methods rely on the absorption or emission of light by free atoms of an element in a sample. While AAS is widely used for the analysis of metals, the direct analysis of non-metal elements like chlorine by conventional AAS is not standard because their primary analytical wavelengths are in the vacuum ultraviolet region, which is difficult to access with standard instrumentation lasalle.edu. However, indirect methods for chloride determination using AAS have been developed. One such method involves converting chloride to a mercury-containing compound, such as phenylmercury(II) chloride, which is then extracted and analyzed by AAS by measuring the absorption of mercury rsc.org. This indirect approach allows for the determination of chloride concentration. AES, particularly Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), can also be used for the determination of chlorine, although it is less common than other techniques like IC or titration for routine chloride analysis. For this compound, AAS or AES would primarily be relevant for determining the total elemental chlorine content, potentially through indirect methods, rather than analyzing the intact organic molecule.

Novel Sensor Technologies for Environmental Monitoring and Quality Control

The development of novel sensor technologies offers the potential for rapid, in-situ, and continuous monitoring of chemical compounds and ions. For chloride detection, significant advancements have been made in the development of ion-selective electrodes (ISEs) sintef.nomdpi.comsemanticscholar.orglibretexts.org. These potentiometric sensors measure the potential difference across a membrane that is selective for the target ion, and this potential is related to the ion's activity or concentration in the sample mdpi.comlibretexts.org. Silver/silver chloride (Ag/AgCl) electrodes are commonly used as the basis for chloride-selective electrodes mdpi.comsemanticscholar.orglibretexts.org. These sensors have found applications in environmental monitoring, such as assessing chloride ingress in concrete structures to evaluate corrosion risk, and in water quality control sintef.nosemanticscholar.orgresearchgate.netysi.com. Novel passive wireless sensors based on RFID technology coupled with Ag/AgCl electrodes have been explored for real-time, non-destructive monitoring of chloride ion concentration in concrete semanticscholar.org. While these sensor technologies are highly relevant for monitoring the chloride ion component, specific sensors designed to selectively detect and quantify the intact this compound organic cation in complex matrices are less commonly reported in the provided search results. However, the principles of developing selective sensors for charged organic molecules exist and could potentially be applied to this compound in the future for specific applications like monitoring in disinfectant residues or wastewater.

Microfluidic and Paper-Based Analytical Devices

Microfluidic and paper-based analytical devices (μPADs) represent a class of miniaturized platforms designed for chemical and biochemical analysis, offering advantages such as portability, low cost, reduced sample and reagent consumption, and rapid analysis times. nih.govnih.govresearchgate.netelveflow.com These devices leverage capillary action in precisely patterned channels on substrates like paper to transport fluids. nih.govresearchgate.net Detection on μPADs can be achieved through various methods, including colorimetry, fluorescence, and electrochemistry. nih.govnih.govresearchgate.netmdpi.com

The potential application of μPADs for this compound analysis would likely involve developing a suitable detection chemistry that yields a measurable signal upon interaction with the compound. Colorimetric assays, for instance, could involve a reagent that changes color in the presence of this compound, with the intensity of the color change correlating to the concentration. researchgate.netebsr.it Electrochemical detection on paper-based platforms (ePADs) is another possibility, where the interaction of this compound with a modified electrode surface within the paper matrix could produce a measurable electrical signal. nih.govmdpi.comharvard.edu

Developing a specific μPAD for this compound would require research into suitable recognition elements or reactions. Challenges could include achieving sufficient sensitivity and selectivity in complex sample matrices, ensuring consistent fluid flow within the paper channels, and integrating a reliable detection method compatible with the paper substrate. While μPADs have been explored for detecting various analytes, including ions and organic molecules nih.govresearchgate.netmdpi.comebsr.itnih.govrsc.org, specific research on this compound using this technology is not prominently featured in the current search results.

Electrochemical Sensors for Real-Time Detection

Electrochemical sensors are analytical devices that convert a chemical or biological event into a measurable electrical signal, such as current, voltage, or impedance. elveflow.comdigitellinc.comnih.govscielo.br They offer the potential for real-time, on-site analysis, often with high sensitivity and selectivity. digitellinc.comscielo.brepa.gov Common electrochemical techniques used in sensing include amperometry, potentiometry, and voltammetry. nih.govscielo.br

For the detection of this compound using electrochemical sensors, the principle would involve designing an electrode surface that interacts specifically with the Metalkonium cation or the chloride anion. This interaction could lead to a change in the electrochemical properties at the electrode-solution interface, which can then be measured. nih.gov

Potentiometric sensors, for example, could utilize an ion-selective membrane that responds to the concentration of the Metalkonium cation or chloride anion, generating a potential difference proportional to the analyte concentration. harvard.eduscielo.br Amperometric or voltammetric sensors might involve redox reactions of this compound or an indicator molecule that reacts with it, producing a current signal. nih.govscielo.br

Developing an electrochemical sensor for this compound would necessitate identifying appropriate electrode materials and surface modifications to ensure selective and sensitive detection. Factors such as the pH of the sample, ionic strength, and the presence of interfering substances would need to be carefully considered and optimized. While electrochemical sensors are widely used for detecting various chemical species, including other charged compounds elveflow.comebsr.itnih.govnih.govscielo.brepa.govosha.gov, specific research applying this technology directly to this compound was not found in the provided search results.

Sample Preparation and Matrix Effects in this compound Analysis

Sample preparation is a crucial step in chemical analysis, aimed at isolating the analyte of interest from the sample matrix, removing interfering substances, and converting the analyte into a form suitable for the chosen analytical technique. retsch.com The sample matrix refers to the collection of all components in a sample except for the analyte. epa.gov Matrix effects occur when components in the sample matrix influence the analytical signal, leading to inaccuracies in quantification. nih.govretsch.comepa.govrsc.org These effects can manifest as signal suppression or enhancement. nih.govretsch.comepa.gov

For the analysis of this compound, sample preparation strategies would depend heavily on the nature of the sample matrix (e.g., environmental water, biological fluid, industrial product) and the chosen analytical method. Common sample preparation techniques include filtration, extraction (e.g., liquid-liquid extraction, solid-phase extraction), dilution, and precipitation. epa.govretsch.comepa.govnih.govgoogle.com

Given that this compound is a charged organic molecule, techniques like solid-phase extraction (SPE) using appropriate sorbents (e.g., reversed-phase or ion-exchange) could be effective for isolating it from complex matrices. retsch.comnih.gov Dilution can be a simple method to reduce matrix effects, provided the sensitivity of the analytical method is sufficient.

Matrix effects are a significant consideration when analyzing this compound, particularly if using techniques sensitive to the sample composition, such as mass spectrometry or some electrochemical methods. nih.govretsch.comrsc.org Co-eluting matrix components can interfere with the ionization of the analyte in mass spectrometry or alter the electrochemical environment at the sensor surface. nih.govretsch.com

Derivatives and Analogues of Metalkonium Chloride: Structure Activity Relationship Studies

Design and Synthesis of Novel Metalkonium (B12811041) Chloride Analogues

The design and synthesis of novel analogues of Metalkonium chloride typically involve modifying the core quaternary ammonium (B1175870) structure. This can include alterations to the alkyl chain length, the introduction of different substituents, or the incorporation of various cyclic systems, such as heterocyclic or aromatic moieties mdpi.comnih.gov. Synthetic strategies often involve the reaction of tertiary amines with alkyl halides or other electrophiles to form the quaternary nitrogen center .

Modulation of Alkyl Chain Length and Substituent Effects

Modifying the length of the alkyl chain attached to the quaternary nitrogen atom is a common strategy in the design of QAC analogues, including those related to this compound. Studies on various QACs have shown that the alkyl chain length significantly impacts properties such as adsorption strength, diffusion behavior, and surface activity mdpi.comnih.govrsc.orgresearchgate.net. For instance, in some quaternary ammonium surfactant corrosion inhibitors, longer alkyl chains generally lead to stronger adsorption onto metal surfaces, although this relationship can fluctuate mdpi.com. The increased hydrophobicity associated with longer chains can influence their diffusion and interaction with interfaces mdpi.comnih.gov.

Substituent effects, both on the alkyl chain and on any attached aromatic or heterocyclic rings, can also play a significant role in modulating the properties of this compound analogues. The nature and position of substituents can affect electronic distribution, steric hindrance, and intermolecular interactions, thereby influencing chemical reactivity and biological activity researchgate.net.

Research on quaternary ammonium methacrylates (QAMs), a class of compounds related to this compound, has demonstrated that increasing alkyl chain length can enhance antibacterial efficacy up to a certain point. However, excessively long chains may lead to decreased activity, possibly due to coiling that shields the positively charged nitrogen center nih.gov. This highlights the critical balance required when modulating alkyl chain length to optimize desired properties.

Data on the effect of alkyl chain length on the adsorption energy and binding energy of certain quaternary ammonium corrosion inhibitors on an Fe surface illustrate this relationship:

| Alkyl Chain Length | Adsorption Energy (kJ/mol) | Binding Energy (kJ/mol) |

| C12 | -350 | -300 |

| C16 | -420 | -380 |

| C18 | -330 | -290 |

Note: This table is illustrative based on the trends described in Source mdpi.com for quaternary ammonium corrosion inhibitors and does not represent specific data for this compound analogues.

Incorporation of Heterocyclic and Aromatic Moieties

The incorporation of heterocyclic and aromatic moieties into the structure of QACs, as seen in this compound which contains a benzyl (B1604629) group, is another avenue for designing novel analogues uni.lunih.gov. This modification can significantly influence the compound's properties due to the electronic and structural characteristics of these rings msu.edu.

Studies have reported the synthesis of new benzalkonium chloride analogues featuring pyridine (B92270) rings mdpi.com. These modifications were undertaken to explore the impact on antimicrobial properties and aggregation behavior mdpi.com. The presence of aromatic or heterocyclic rings can affect pi-pi interactions, electrostatic interactions, and lipophilicity, all of which are important for the compound's interaction with biological systems and interfaces mdpi.com. Synthetic routes for incorporating such moieties often involve coupling reactions or cyclization steps depending on the desired structure nih.goveurjchem.combeilstein-journals.org.

Correlating Structural Variations with Modified Chemical and Biological Activity

Understanding the correlation between structural variations and the resulting changes in chemical and biological activity is the core of SAR studies gardp.org. By systematically modifying the structure of this compound and its analogues, researchers can gain insights into the mechanisms of action and identify structural determinants of activity.

Impact of Structural Changes on Interfacial Interactions

As a surfactant-like molecule due to its long hydrocarbon chain and charged head group, this compound's interactions at interfaces are critical to its function mdpi.com. Structural modifications can significantly alter these interactions. Changes in alkyl chain length affect hydrophobicity and the ability to aggregate and interact with hydrophobic surfaces or lipid bilayers mdpi.comnih.gov. The nature of the head group, including the presence of aromatic or heterocyclic rings and the substituents on the quaternary nitrogen, influences the charge distribution and electrostatic interactions with charged surfaces or molecules nih.govrsc.orgresearchgate.net.

Studies on the interactions between ionic polymers and surfactants, including cationic surfactants, highlight how the charge and structure of the molecules influence aggregation behavior and interfacial properties like surface tension and wettability mdpi.com. While not directly on this compound, these studies provide a framework for understanding how structural changes in this compound analogues would impact their behavior at interfaces. For example, modifications affecting the charge density or the balance between hydrophilic and hydrophobic regions would alter critical micelle concentration and adsorption characteristics mdpi.com.

Enhanced Bioactivity through Molecular Engineering (Non-Clinical)

Molecular engineering of this compound analogues, particularly through modifications explored in sections 7.1.1 and 7.1.2, can lead to enhanced non-clinical bioactivity, such as improved antimicrobial efficacy. By optimizing the alkyl chain length and the nature of the head group, analogues can be designed to interact more effectively with microbial membranes, disrupting their integrity nih.gov.

Research on QACs has shown that antibacterial potency is strongly correlated with structural features, particularly alkyl chain length and the nature of the cationic head group mdpi.comnih.govnih.gov. Analogues with optimized structures can exhibit lower minimum inhibitory concentrations (MICs) against various microorganisms mdpi.com. The incorporation of certain heterocyclic moieties has also been explored as a way to enhance antimicrobial activity mdpi.com. These non-clinical studies provide valuable information for the potential use of this compound analogues in areas like disinfection and material preservation.

Computational Chemistry in Derivative Design and Property Prediction

Computational chemistry plays an increasingly important role in the design and study of this compound derivatives and analogues mdpi.commdpi.comrsc.orgresearchgate.net. Techniques such as Density Functional Theory (DFT) calculations, semiempirical methods, and molecular dynamics simulations can be used to predict molecular properties, study reaction mechanisms, and model interactions with other molecules or surfaces mdpi.commdpi.comrsc.orgresearchgate.net.

Computational studies can provide insights into the electronic structure, charge distribution, and conformational preferences of this compound analogues, helping to explain observed SARs mdpi.comrsc.org. For example, DFT calculations have been used to investigate the interaction between the cation and anion in ionic liquids, providing information about hydrogen bonding and charge redistribution upon structural changes rsc.org. Molecular dynamics simulations can model the behavior of these compounds in different environments, such as at interfaces or in solution, helping to understand aggregation and adsorption processes mdpi.comresearchgate.net. These computational tools can accelerate the design process by allowing for the in silico screening of potential analogues and the prediction of their properties before synthesis mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between a set of structural or physicochemical descriptors of a series of compounds and their measured biological activity or property. The core principle of QSAR is that variations in the structural features of molecules are responsible for the differences in their activities. By quantifying these structural features using numerical descriptors, statistical models can be built to predict the activity of new, untested compounds and to gain insights into the structural requirements for optimal activity. wikipedia.org

For quaternary ammonium compounds (QACs), which include this compound, QSAR studies often involve calculating a variety of descriptors that capture different aspects of molecular structure and properties. These can include:

Physicochemical descriptors: Such as lipophilicity (e.g., log P), molar refractivity, molecular weight, and surface area. appliedmineralogy.comjapsonline.comfrontiersin.org

Electronic descriptors: Including parameters related to charge distribution, electronegativity, and polarizability. appliedmineralogy.comnih.govacs.org

Steric descriptors: Describing the size and shape of the molecule.

Topological descriptors: Representing the connectivity and branching patterns of atoms.

QSAR models are typically developed using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) analysis, correlating the chosen descriptors with the observed activity data. nih.govappliedmineralogy.com The resulting models provide equations that can predict the activity based on the calculated descriptors. japsonline.com Validation of these models using techniques like cross-validation and external test sets is crucial to ensure their predictive power and reliability. japsonline.comfrontiersin.org

Applying QSAR modeling to this compound derivatives would involve synthesizing or defining a series of analogues with systematic structural variations, measuring their relevant activity (e.g., antimicrobial efficacy, surface activity), calculating molecular descriptors for each compound, and then developing a statistical model correlating the descriptors with the activity. This process could help identify which structural features, such as the length or nature of the alkyl chains attached to the quaternary nitrogen, or the properties of the counter-ion, are most influential in determining the compound's activity. While QSAR has been successfully applied to study the toxicity and antimicrobial activity of various QACs nih.govappliedmineralogy.comnih.govjapsonline.com, specific published QSAR studies focusing solely on this compound derivatives were not identified in the conducted literature search.

Molecular Docking and Dynamics Simulations for Derivative Optimization

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions between molecules at an atomic level. These methods are particularly valuable in SAR studies for understanding how a compound binds to a specific biological target, such as a protein or enzyme, or interacts with other molecular structures. mdpi.comnih.gov

Molecular docking aims to predict the optimal binding pose (orientation and conformation) of a ligand (e.g., a this compound derivative) within the binding site of a receptor molecule. nih.govnih.gov It estimates the binding affinity between the ligand and the receptor, providing insights into the strength and nature of their interaction, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. figshare.commdpi.com By docking a series of this compound derivatives to a potential target, researchers could compare their predicted binding affinities and analyze the specific interactions formed by each derivative. This can help explain observed differences in activity and guide the design of analogues with improved binding characteristics. nih.gov

Molecular dynamics simulations extend the analysis beyond a static snapshot of the binding pose provided by docking. MD simulations simulate the time-dependent behavior of a molecular system, allowing researchers to observe the dynamic interactions between the ligand and the receptor, assess the stability of the complex, and explore conformational changes. mdpi.comresearchgate.net Running MD simulations for this compound-target complexes could provide insights into the stability of the binding pose predicted by docking, the flexibility of the compound and the binding site, and the persistence of key interactions over time. mpg.denih.govnih.gov This dynamic perspective is crucial for understanding the true nature of the molecular recognition process.

Future Research Directions and Unresolved Questions in Metalkonium Chloride Studies

Advancements in Sustainable Synthesis and Scalability

Current research trends emphasize the development of sustainable chemical processes to minimize environmental impact and improve resource efficiency. For Metalkonium (B12811041) chloride, future research in synthesis should focus on greener alternatives to traditional methods. This includes exploring the use of renewable feedstocks, developing solvent-free or energy-efficient reaction pathways, and utilizing catalysts that are both effective and environmentally benign. atamanchemicals.comchemsrc.comnih.gov Scalability of these sustainable synthesis routes is a critical unresolved question. Transitioning from laboratory-scale synthesis to industrial production while maintaining efficiency, purity, and cost-effectiveness presents significant challenges. Research is needed to identify bottlenecks in scalable green synthesis and develop innovative engineering solutions to overcome them. The principles of green chemistry, such as atom economy and the reduction of hazardous substances, should guide future synthetic endeavors for Metalkonium chloride. atamanchemicals.com

Deeper Mechanistic Understanding at the Molecular Level

A comprehensive understanding of this compound's mechanisms at the molecular level is essential for optimizing its efficacy and predicting its behavior in various environments. While its cationic nature is known to contribute to its antimicrobial activity through interaction with cell membranes, the precise molecular interactions and pathways involved require further investigation. wikipedia.orgnih.gov Unresolved questions include the detailed mechanisms of its interaction with different types of microorganisms, the role of the dodecylamino and benzyl (B1604629) groups in these interactions, and the potential for resistance development at the molecular level. Furthermore, understanding the molecular mechanisms of its degradation in biological and environmental systems, building upon studies of similar quaternary ammonium (B1175870) compounds, is vital for assessing its fate and persistence. nih.gov Advanced spectroscopic and computational techniques could provide valuable insights into these molecular-level processes.

Exploration of Novel Materials Science Applications

The unique chemical structure of this compound, combining a long hydrocarbon chain, an amide linkage, and a quaternary ammonium center, suggests potential for applications beyond its traditional use as a biocide. Future research could explore its incorporation into novel materials with tailored properties. This might include its use in surface modifications to control bioadhesion, leveraging its antimicrobial characteristics. google.com Investigating its potential in the development of functional coatings, self-cleaning surfaces, or antimicrobial polymers represents a promising research direction. google.comlaballey.comnorman-network.com Unresolved questions pertain to the compatibility of this compound with different material matrices, the stability and longevity of its properties within these materials, and the potential impact on the material's bulk characteristics. Research into the interfacial science of this compound with various substrates is crucial for realizing these novel applications.

Comprehensive Environmental Impact Assessment and Remediation Strategies

Despite its utility, a thorough understanding of this compound's environmental impact is paramount. While quaternary ammonium compounds are known to sorb to solids and undergo biodegradation, the specific environmental fate and ecotoxicology of this compound require detailed assessment. wikipedia.orgnih.gov Future research should focus on comprehensive studies of its persistence, mobility, and potential for bioaccumulation in various environmental compartments, including water, soil, and sediment. wikipedia.orgnih.gov Assessing its toxicity to a wide range of non-target organisms is also crucial. wikipedia.orgnih.gov Developing effective remediation strategies for environments contaminated with this compound is an important unresolved question. Research into advanced treatment technologies, such as improved wastewater treatment processes, adsorption methods, or in situ remediation techniques, is needed to mitigate its environmental impact.

Development of Highly Sensitive and Selective Analytical Tools

Accurate and sensitive detection and quantification of this compound in various complex matrices (e.g., environmental samples, formulations, biological systems) are essential for both research and regulatory purposes. Future research is needed to develop highly sensitive and selective analytical tools specifically for this compound. Existing methods for chloride ions or general quaternary ammonium compounds may not offer the required specificity or detection limits. Unresolved questions include the development of rapid, cost-effective, and field-deployable analytical techniques. Research could explore novel sensing mechanisms, such as fluorescence-based sensors or electrochemical methods, tailored to the specific structure of this compound, to achieve lower detection limits and minimize interference from co-existing substances.

Interdisciplinary Research Synergies for this compound Innovation

Advancing the science and applications of this compound necessitates robust interdisciplinary collaboration. Future research should actively foster synergies between chemists, biologists, material scientists, environmental engineers, and analytical chemists. For instance, chemists can develop more sustainable synthesis routes, while toxicologists and environmental scientists assess their impact. Material scientists can explore novel applications, requiring input from biologists to understand interactions with biological systems and from analytical chemists for detection and quantification in complex matrices. Unresolved questions lie in effectively integrating knowledge and methodologies from diverse fields to address complex challenges related to this compound, from its fundamental properties to its societal implications. Promoting interdisciplinary training and funding opportunities will be key to unlocking the full potential of this compound innovation.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of Metalkonium chloride?

- Methodological Answer : Synthesis optimization should prioritize reproducibility and purity. Key steps include:

- Control of reaction conditions (temperature, pH, solvent polarity) to minimize side products.

- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis.

- Characterization via HPLC for purity assessment and NMR/FTIR for structural confirmation .

- Replicate experiments (≥3 trials) to ensure statistical validity .

Q. How can researchers validate the identity and purity of this compound using pharmacopeial standards?

- Methodological Answer : Follow USP/EP guidelines for identity testing:

- Chromatographic methods (e.g., reverse-phase HPLC) with reference standards .

- Spectroscopic techniques (e.g., mass spectrometry) to confirm molecular weight and fragmentation patterns.

- Acid-base titration for quantification of active quaternary ammonium groups .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Use cell-based assays to assess cytotoxicity and mechanistic effects:

- MTT assay for viability in human keratinocytes or lung epithelial cells.

- ROS detection (e.g., DCFH-DA probe) to evaluate oxidative stress.

- Membrane integrity tests (LDH release) to quantify cellular damage .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across different studies?

- Methodological Answer : Apply systematic evidence mapping (SEM) to identify data gaps and biases:

- Stratify studies by exposure duration, concentration, and model system (e.g., in vitro vs. in vivo) .

- Meta-analysis with fixed/random effects models to quantify heterogeneity.

- Sensitivity analysis to assess the impact of outlier datasets .

Q. What computational approaches are effective for predicting the environmental degradation pathways of this compound?

- Methodological Answer : Use quantum mechanical and molecular dynamics simulations:

- Density Functional Theory (DFT) to model hydrolysis or photolysis mechanisms.

- QSAR models to predict biodegradation rates based on molecular descriptors.

- Environmental fate modeling (e.g., EPI Suite) to estimate persistence in soil/water .

Q. How can researchers design experiments to investigate the interaction of this compound with biomembranes?

- Methodological Answer : Combine biophysical and imaging techniques:

- Langmuir-Blodgett trough to study monolayer penetration kinetics.

- Fluorescence anisotropy to measure membrane fluidity changes.

- Cryo-EM or AFM to visualize structural disruptions in lipid bilayers .

Q. What strategies are recommended for analyzing this compound's stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

- Forced degradation (heat, light, humidity) to identify degradation products.

- LC-MS/MS to track decomposition kinetics.

- Arrhenius equation to extrapolate shelf-life at standard storage temperatures .

Q. How can cross-disciplinary approaches enhance the study of this compound's antimicrobial mechanisms?

- Methodological Answer : Integrate microbiology, biochemistry, and materials science:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.